molecular formula C16H20O3 B13492538 rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13492538
M. Wt: 260.33 g/mol
InChI Key: POOWZHARNAEPOF-ZENOOKHLSA-N
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Description

rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a compound belonging to the bicyclo[2.1.1]hexane family.

Preparation Methods

The synthesis of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves several steps. One common method is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in treating various diseases. In industry, it is used in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context .

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(1S,4R,5R)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C16H20O3/c1-15(2,3)10-5-4-6-11(7-10)16-8-12(19-9-16)13(16)14(17)18/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+,16-/m0/s1

InChI Key

POOWZHARNAEPOF-ZENOOKHLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

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